7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the coumarin-derived family, characterized by a fused cyclopenta-chromenone core. Its structure includes a 7-methyl group and a 9-substituted oxoethoxy chain bearing a 2-naphthyl moiety.
Properties
IUPAC Name |
7-methyl-9-(2-naphthalen-2-yl-2-oxoethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-15-11-22(24-19-7-4-8-20(19)25(27)29-23(24)12-15)28-14-21(26)18-10-9-16-5-2-3-6-17(16)13-18/h2-3,5-6,9-13H,4,7-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGJPIQWQFICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Chemical Structure <!-- Placeholder for actual image -->
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's effects on human lung (A549), colon (HCT116), breast (MDA-MB-231), liver (SK-HEP-1), stomach (SNU638), and prostate (PC-3) cancer cells using the sulforhodamine B (SRB) assay.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.004 |
| HCT116 | 0.06 |
| MDA-MB-231 | 0.02 |
| SK-HEP-1 | 0.05 |
| SNU638 | 0.03 |
| PC-3 | 0.04 |
The compound displayed potent activity with IC50 values in the nanomolar range, indicating its effectiveness in inhibiting cancer cell growth.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
-
Kinase Inhibition : The compound has been shown to inhibit several kinases associated with cancer progression, including:
- TRKA (NTRK1)
- DYRK1A/1B
- CK1δ
- Tubulin Polymerization : Similar to other compounds in its class, it may also act as a tubulin polymerization inhibitor , disrupting microtubule dynamics essential for mitosis and leading to apoptosis in cancer cells .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects.
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
- In Vivo Studies : In a xenograft mouse model, treatment with the compound resulted in significant tumor reduction without apparent toxicity, suggesting a favorable therapeutic window.
- Comparative Studies : When compared with other known anticancer agents, this compound exhibited superior potency against specific cancer types while maintaining lower toxicity levels in normal cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s distinguishing feature is the 2-naphthyl group in its oxoethoxy side chain. This contrasts with analogs bearing simpler aryl or substituted aryl groups (Table 1). Key structural variations include:
⁺ Hypothetical formula based on substitution pattern. † Calculated mass.
Substituent Impact on Physicochemical Properties:
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Chlorophenyl (logP ~5.67 in similar compounds ) and nitro groups increase lipophilicity and may elevate melting points (e.g., nitro derivatives: 182–230°C ).
- Electron-Donating Groups (e.g., OCH₃): Methoxyphenyl derivatives exhibit moderate solubility due to polarity (e.g., CLogP ~3.5) .
Q & A
Q. What are the established synthetic routes for 7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The synthesis typically involves multi-step organic reactions, including:
- Aldol condensation : To form the chromenone core by reacting substituted benzaldehydes with ketones under acidic or basic conditions.
- Etherification : Introducing the 2-naphthyl-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reactions.
- Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to form the fused cyclopentane ring. Purification is achieved through column chromatography (silica gel, 20–50% ethyl acetate/hexane gradient) to isolate the compound in >90% purity .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Employ programs like SHELXL for refinement of crystallographic data to resolve the compound’s 3D structure .
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methoxy and naphthyl groups).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z 364.131 [M+H]) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values).
- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance etherification efficiency.
- Catalyst screening : Use Pd(OAc) for cross-coupling reactions to reduce side products.
- Temperature control : Maintain 60–80°C during cyclization to balance reaction rate and decomposition .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
